molecular formula C26H25NO3 B3311859 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone CAS No. 946275-37-2

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone

Cat. No. B3311859
CAS RN: 946275-37-2
M. Wt: 399.5 g/mol
InChI Key: CXAKBMRRKWBXGW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a benzofuran and an indolin moiety. Benzofuran is a heterocyclic compound, also known as coumaran, consisting of fused benzene and furan rings . Indolin is another heterocyclic compound, consisting of a benzene ring fused to a pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran moiety would contribute aromaticity to the molecule, while the indolin moiety could potentially introduce chirality, depending on its substitution pattern .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the benzofuran moiety might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule would all influence its properties .

Scientific Research Applications

Anticancer Activity

Compounds containing 2,2-dimethyl-2,3-dihydrobenzofuran (DHB) have been reported with activity against cancer . This suggests that our compound could potentially be used in cancer research or treatment.

Antituberculosis Activity

DHB-containing natural products have also been reported to have activity against tuberculosis . This indicates a potential application in the development of new antituberculosis drugs.

Antimalarial Activity

There is evidence that DHB-containing compounds have activity against malaria . This suggests a possible use in the research and treatment of malaria.

Cataract Treatment

DHB-containing compounds have shown activity in the treatment of cataracts . This suggests a potential application in ophthalmology.

Antioxidant and Cytoprotective Properties

DHB natural products have shown antioxidant and cytoprotective properties . This suggests potential applications in the development of drugs to protect cells from damage.

Insecticidal Activity

DHB-containing natural products have demonstrated insecticidal activity . This suggests a potential use in the development of new insecticides.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by benzofuran derivatives . Further studies could explore its potential applications in medicine, particularly if it shows promising biological activity.

properties

IUPAC Name

2,3-dihydroindol-1-yl-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3/c1-26(2)16-21-7-5-9-23(24(21)30-26)29-17-18-10-12-20(13-11-18)25(28)27-15-14-19-6-3-4-8-22(19)27/h3-13H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAKBMRRKWBXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone
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(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone
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(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone
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(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone
Reactant of Route 6
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(indolin-1-yl)methanone

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